3,6-dimethyl-1-phenyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines These compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,6-dimethyl-1-phenylpyrazole with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE: This compound shares a similar pyrazole core but lacks the additional pyrazolopyridine structure.
1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: This compound is a precursor in the synthesis of the target compound and has similar functional groups.
PYRAZOLO[3,4-B]PYRIDINE DERIVATIVES: These compounds share the pyrazolopyridine scaffold and exhibit similar chemical properties.
Uniqueness
The uniqueness of 3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of multiple methyl and phenyl groups, along with the pyrazolopyridine structure, contributes to its distinct chemical behavior and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,6-dimethyl-1-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-12-11-17(21(28)23-19-14(3)24-26(5)15(19)4)18-13(2)25-27(20(18)22-12)16-9-7-6-8-10-16/h6-11H,1-5H3,(H,23,28) |
InChI Key |
HIEFUNSUYLWUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=C(N(N=C4C)C)C |
Origin of Product |
United States |
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